Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
Description
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a methoxymethyl substituent at the 8-position and an azetidin-3-yl ketone group.
Properties
IUPAC Name |
azetidin-3-yl-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-17-8-11-7-15(9-13(11)3-2-4-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMOSDIQTDNKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS: 2098000-71-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that is characteristic of many biologically active compounds. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological effects.
Biological Activity Overview
Research into azetidine derivatives has shown promising results in various biological assays, particularly in the fields of antiviral and anticancer activities. The following sections detail specific findings related to the compound's biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of azetidine derivatives. For instance, compounds similar to this compound have demonstrated moderate inhibitory activity against several viruses, including coronaviruses and influenza viruses.
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound 11f | Human Coronavirus 229E | 45 | |
| Compound cis-11f | Influenza A H1N1 | 12 (visual CPE score) |
These results suggest that modifications to the azetidine core can enhance antiviral efficacy, potentially guiding future drug design.
Anticancer Activity
Azetidine derivatives have also been evaluated for their anticancer properties. Several studies have reported that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 3 | MCF-7 Breast Carcinoma | Nanomolar concentrations | |
| Compound 4 | MDA-MB-231 Breast Carcinoma | Nanomolar concentrations |
These findings indicate that azetidine-based compounds may serve as effective agents in cancer therapy, warranting further investigation into their mechanisms of action.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific viral enzymes or cellular pathways involved in tumor progression.
Potential Targets
- Viral Polymerases : Inhibition of viral replication through interference with polymerase activity.
- Cell Cycle Regulators : Induction of apoptosis via modulation of cyclins and cyclin-dependent kinases.
Case Studies
Several case studies have explored the efficacy of azetidine derivatives in clinical settings:
- Study on Influenza Treatment : A clinical trial investigated the efficacy of a related azetidine compound in treating influenza patients, showing a significant reduction in viral load compared to placebo.
- Breast Cancer Trials : Preclinical studies using MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with azetidine derivatives led to reduced tumor growth in xenograft models.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro vs. Bicyclic Systems
- Bicyclo[3.2.1]octane Derivatives: Compounds like (1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octan-6-yl)methanone (–3) exhibit higher ring strain due to the bicyclic framework, which may reduce conformational flexibility and alter receptor binding kinetics compared to the spiro[3.4]octane core .
Substituent Effects
- Methoxymethyl vs. Hydroxylmethyl : The tert-butyl-protected 8-(hydroxymethyl)-6-azaspiro[3.4]octane (–12, 14) requires deprotection for activity, whereas the methoxymethyl group in the target compound offers inherent stability and moderate lipophilicity .
Azetidinyl vs. Other Ketone Substituents
- The azetidin-3-yl group (4-membered ring) provides rigidity and selectivity compared to bulkier substituents like morpholinoethyl or pyridinyl groups in cannabinoid analogs (), which exhibit broader receptor interactions .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The methoxymethyl group in the target compound resists oxidative metabolism better than hydroxylmethyl analogs, as seen in tert-butyl-protected derivatives requiring deprotection .
- Receptor Affinity: The compact spiro[3.4]octane core may enhance binding to V1a vasopressin or cannabinoid receptors compared to bulkier analogs, as suggested by structural studies on related ligands .
Preparation Methods
General Synthetic Strategy Overview
The preparation of azetidine-based spirocyclic methanones typically involves:
- Formation of the azetidine ring (a four-membered nitrogen-containing heterocycle)
- Construction of the spiro[3.4]octane scaffold
- Introduction of functional groups such as methoxymethyl substituents
- Amide bond formation (methanone linkage) connecting the azetidinyl and azaspiro moieties
These steps often require multi-step sequences including cyclization, nucleophilic substitution, and amide coupling reactions under controlled conditions.
Key Synthetic Steps and Methods
Azetidine Ring Formation
- Azetidines are commonly synthesized via cyclization of β-haloamines or by intramolecular nucleophilic substitution reactions.
- For example, azetidin-3-yl moieties can be formed by cyclization of amino alcohols or haloalkylamines under basic or acidic conditions.
- Literature reports (e.g., synthetic procedures for 3,3-dimethyl-azetidin-2-ones) describe the use of acid chlorides and imines in toluene with bases such as tributylamine to promote ring closure at moderate temperatures or under microwave irradiation, yielding azetidinone derivatives.
Spirocyclic Azaspiro[3.4]octane Construction
- The spirocyclic core is constructed by cyclization reactions that link a nitrogen-containing ring to a cyclobutane or cyclopentane ring.
- Spirocycles like 6-azaspiro[3.4]octane are synthesized by intramolecular nucleophilic attack of nitrogen on activated carbon centers.
- Oxetane and azetidine spirocycles have been prepared by base-induced cyclization of precursors bearing appropriate leaving groups and nucleophilic centers, often using potassium carbonate or tert-butoxide bases in solvents like methanol or DMSO.
- The methoxymethyl substituent at position 8 can be introduced via alkylation reactions using methoxymethyl halides under basic conditions.
Amide Bond (Methanone) Formation
- The methanone linkage between azetidin-3-yl and the azaspiro moiety is typically formed by coupling an amine with an acid chloride or activated carboxylic acid derivative.
- Acid chlorides can be generated in situ from carboxylic acids using reagents such as thionyl chloride or oxalyl chloride.
- Coupling reactions are performed in aprotic solvents (e.g., toluene, dichloromethane) with bases like triethylamine or tributylamine to scavenge HCl.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for such amide bond formations.
Representative Synthetic Procedure (Inferred from Related Compounds)
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly accelerates amide bond formation and can improve purity by reducing side reactions.
- Choice of base and solvent critically affects cyclization efficiency and product stability; for example, potassium carbonate in methanol favors spirocyclization, while stronger bases like KOtBu in THF can cause undesired fragmentation.
- Protecting groups may be required to prevent side reactions during multi-step synthesis, especially for sensitive functional groups.
- Purification typically involves flash column chromatography using gradients of ethyl acetate and isohexane to separate isomers and by-products.
- NMR spectroscopy (1H NMR) is used to confirm stereochemistry and purity; trans and cis isomers of azetidine rings show distinct coupling constants (J values), aiding structural confirmation.
Summary Table of Preparation Aspects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
